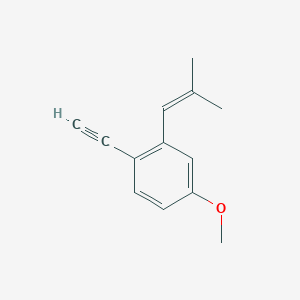
1-Ethynyl-4-methoxy-2-(2-methylprop-1-en-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethynyl-4-methoxy-2-(2-methylprop-1-en-1-yl)benzene is an organic compound with a complex structure that includes an ethynyl group, a methoxy group, and a methylprop-1-en-1-yl group attached to a benzene ring.
Preparation Methods
The synthesis of 1-Ethynyl-4-methoxy-2-(2-methylprop-1-en-1-yl)benzene typically involves multiple steps. One common method includes the reaction of 4-methoxyphenylacetylene with isobutylene under specific conditions to introduce the ethynyl and methylprop-1-en-1-yl groups . Industrial production methods may involve similar synthetic routes but on a larger scale, often utilizing catalysts and optimized reaction conditions to increase yield and efficiency .
Chemical Reactions Analysis
1-Ethynyl-4-methoxy-2-(2-methylprop-1-en-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the ethynyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy group directs incoming electrophiles to the ortho and para positions on the benzene ring
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium catalyst.
Substituting agents: Halogens, nitrating agents.
Major products formed from these reactions include carboxylic acids, ketones, and substituted benzene derivatives .
Scientific Research Applications
1-Ethynyl-4-methoxy-2-(2-methylprop-1-en-1-yl)benzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Ethynyl-4-methoxy-2-(2-methylprop-1-en-1-yl)benzene involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, while the methoxy group can influence the compound’s electronic properties, affecting its reactivity and interactions with biological molecules .
Comparison with Similar Compounds
1-Ethynyl-4-methoxy-2-(2-methylprop-1-en-1-yl)benzene can be compared with similar compounds such as:
1-Ethynyl-4-methoxy-2-methylbenzene: This compound has a similar structure but lacks the methylprop-1-en-1-yl group, which can affect its reactivity and applications.
4-Methoxyphenylacetylene: This compound is a precursor in the synthesis of this compound and shares some chemical properties.
Properties
CAS No. |
819871-52-8 |
|---|---|
Molecular Formula |
C13H14O |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
1-ethynyl-4-methoxy-2-(2-methylprop-1-enyl)benzene |
InChI |
InChI=1S/C13H14O/c1-5-11-6-7-13(14-4)9-12(11)8-10(2)3/h1,6-9H,2-4H3 |
InChI Key |
QRPBDWITQJDXAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=C(C=CC(=C1)OC)C#C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















